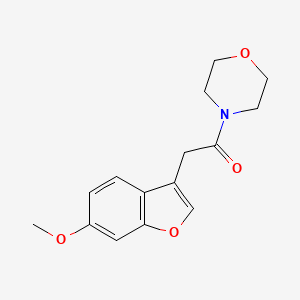
1-acetyl-N-(2-methylquinolin-6-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(2-methylquinolin-6-yl)piperidine-4-carboxamide, also known as AMQ-18, is a small molecule drug that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AMQ-18 is a quinoline-based compound that has been shown to exhibit a variety of bioactive properties, including anti-inflammatory, analgesic, and anti-tumor effects.
Mécanisme D'action
The mechanism of action of 1-acetyl-N-(2-methylquinolin-6-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. This pathway is involved in the regulation of immune responses and inflammation. By inhibiting this pathway, this compound may reduce the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-inflammatory effects, this compound has also been shown to exhibit analgesic effects in animal models of pain. Furthermore, this compound has been shown to exhibit anti-tumor effects in vitro, suggesting that it may have potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-acetyl-N-(2-methylquinolin-6-yl)piperidine-4-carboxamide is its high purity and yield, which makes it an ideal compound for use in laboratory experiments. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 1-acetyl-N-(2-methylquinolin-6-yl)piperidine-4-carboxamide. One area of interest is the development of more potent and selective analogs of this compound that exhibit improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various disease models. Finally, more research is needed to determine the safety and toxicity of this compound in vivo, which will be important for the development of this compound as a potential therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-(2-methylquinolin-6-yl)piperidine-4-carboxamide involves the reaction of 2-methylquinoline-6-carboxylic acid with acetic anhydride and piperidine in the presence of a catalyst. The resulting product is then purified by column chromatography to obtain the final compound. The synthesis method has been optimized to produce high yields of pure this compound, making it a viable drug candidate for further research.
Applications De Recherche Scientifique
1-acetyl-N-(2-methylquinolin-6-yl)piperidine-4-carboxamide has been extensively studied for its therapeutic potential in various disease models. In preclinical studies, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
1-acetyl-N-(2-methylquinolin-6-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-3-4-15-11-16(5-6-17(15)19-12)20-18(23)14-7-9-21(10-8-14)13(2)22/h3-6,11,14H,7-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFUVROJWRMGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)
![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)





![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)
![N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7480554.png)
![5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide](/img/structure/B7480560.png)

